molecular formula C4H10NO6P B1595694 o-Phosphohomoserine CAS No. 4210-66-6

o-Phosphohomoserine

Cat. No. B1595694
CAS RN: 4210-66-6
M. Wt: 199.1 g/mol
InChI Key: FXDNYOANAXWZHG-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Phosphohomoserine is an important intermediate in the biosynthesis of methionine, threonine, and isoleucine. It is also a key component in the biosynthesis of the amino acid cysteine. o-Phosphohomoserine is synthesized in plants, bacteria, and fungi through different pathways.

Scientific Research Applications

Plant Physiology: Role in Methionine Biosynthesis

o-Phosphohomoserine: plays a crucial role in the biosynthesis of methionine, an essential amino acid, in plants. It acts as a major activated homoserine derivative, particularly in the transsulfuration pathway . This pathway is vital for the synthesis of cystathionine, which is a precursor to methionine. The synthesis of o-Phosphohomoserine is catalyzed by homoserine kinase, and this process has been observed in a wide range of plants, indicating its fundamental role in plant metabolism .

Biochemistry: Threonine Synthesis

In the field of biochemistry, o-Phosphohomoserine is known to be a physiological precursor for threonine synthesis. This process is significant in both bacteria and fungi, where o-Phosphohomoserine undergoes conversion to threonine, an important amino acid involved in protein synthesis .

Cellular Transport and Compartmentation

Research on higher plant cells has revealed that o-Phosphohomoserine is actively transported into cells and compartmentalized within the cytoplasm. This compartmentation allows for the controlled use of o-Phosphohomoserine in cellular metabolism, ensuring that it is available for the synthesis of amino acids like threonine .

Enzymology: Homoserine Kinase Activity

The enzymatic activity of homoserine kinase, which catalyzes the phosphorylation of homoserine to form o-Phosphohomoserine , is a key area of study. This enzyme’s activity is not inhibited by its product, allowing for a steady accumulation of o-Phosphohomoserine in the cytoplasmic compartment of plant cells .

Mechanism of Action

Target of Action

o-Phosphohomoserine (OPHS) is a critical compound in the biosynthesis of essential amino acids, particularly methionine and threonine . The primary targets of OPHS are the enzymes threonine synthase (TS) and cystathionine gamma-synthase (CGS) . These enzymes play a crucial role in the metabolic pathways leading to the formation of methionine and threonine .

Mode of Action

OPHS is formed from homoserine by the action of homoserine kinase . It then serves as a substrate for both TS and CGS . The enzymatic activity of homoserine kinase, which catalyzes the formation of OPHS from homoserine, is subject to regulation by threonine, isoleucine, valine, and S-adenosylmethionine .

Biochemical Pathways

OPHS is involved in the aspartate-derived amino acid pathway, which leads to the production of four essential amino acids: lysine, methionine, threonine, and isoleucine . Methionine and threonine share a common biosynthetic pathway until OPHS, which represents the same substrate for both TS and CGS . Thus, the synthesis of methionine and threonine is controlled at the level of competition between TS and CGS for the common substrate, OPHS .

Pharmacokinetics

It is known that ophs is a metabolite in glycine, serine, and threonine metabolism .

Result of Action

The action of OPHS leads to the production of essential amino acids, particularly methionine and threonine . These amino acids are critical for protein synthesis and serve as precursors for a wide range of essential plant natural products .

Action Environment

The action of OPHS can be influenced by various environmental factors. For instance, in higher plants, OPHS represents a branch point between the methionine and threonine biosynthetic pathways

properties

IUPAC Name

(2S)-2-amino-4-phosphonooxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10NO6P/c5-3(4(6)7)1-2-11-12(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDNYOANAXWZHG-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(COP(=O)(O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60962276
Record name O-Phosphonohomoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60962276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name O-Phosphohomoserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003484
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

o-Phosphohomoserine

CAS RN

4210-66-6
Record name O-Phosphono-L-homoserine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4210-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Phosphohomoserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004210666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Phosphonohomoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60962276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-Phosphohomoserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003484
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
o-Phosphohomoserine
Reactant of Route 2
o-Phosphohomoserine
Reactant of Route 3
o-Phosphohomoserine
Reactant of Route 4
Reactant of Route 4
o-Phosphohomoserine
Reactant of Route 5
o-Phosphohomoserine
Reactant of Route 6
o-Phosphohomoserine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.